c-Myc inhibitor 14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-Myc inhibitor 14 is a compound that selectively inhibits the c-Myc protein, a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers . The c-Myc protein plays a crucial role in regulating cell growth, differentiation, metabolism, and apoptosis. By inhibiting c-Myc, this compound has shown potential in triggering rapid tumor regression with minimal side effects .
Vorbereitungsmethoden
The preparation of c-Myc inhibitor 14 involves synthetic routes that include the use of specific reagents and reaction conditions. One method involves the synthesis of the compound through a series of chemical reactions, including the formation of intermediate compounds and their subsequent transformation into the final product . The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
c-Myc inhibitor 14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Wissenschaftliche Forschungsanwendungen
c-Myc inhibitor 14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the role of c-Myc in various cellular processes . In biology, it is employed to investigate the effects of c-Myc inhibition on cell growth, differentiation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including leukemia and breast cancer . Additionally, it has applications in the development of new drugs and therapies targeting c-Myc .
Wirkmechanismus
The mechanism of action of c-Myc inhibitor 14 involves the direct inhibition of the c-Myc protein. c-Myc must heterodimerize with Max to become transcriptionally active. This compound disrupts this process by binding to the c-Myc/Max interface, preventing the formation of the c-Myc/Max complex . This inhibition leads to the downregulation of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the c-Myc/Max complex and downstream signaling pathways regulated by c-Myc .
Vergleich Mit ähnlichen Verbindungen
c-Myc inhibitor 14 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting the c-Myc protein . Similar compounds include other c-Myc inhibitors such as Omomyc, a MYC dominant-negative gene product, and small-molecule MYC inhibitors that disrupt MYC/MAX heterodimerization . These compounds share the common goal of targeting the c-Myc protein but may differ in their specific mechanisms of action and efficacy .
Eigenschaften
Molekularformel |
C38H52BN3O7 |
---|---|
Molekulargewicht |
673.6 g/mol |
IUPAC-Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-[[(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C38H52BN3O7/c1-23(39-48-32-21-24-20-31(37(24,5)6)38(32,7)49-39)41-33(43)30(18-12-13-19-40-34(44)47-36(2,3)4)42-35(45)46-22-29-27-16-10-8-14-25(27)26-15-9-11-17-28(26)29/h8-11,14-17,23-24,29-32H,12-13,18-22H2,1-7H3,(H,40,44)(H,41,43)(H,42,45)/t23-,24-,30-,31-,32+,38-/m0/s1 |
InChI-Schlüssel |
WEHFFJKBEHJKEA-SHDKRXJISA-N |
Isomerische SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.